3,4,5,6-Tetrahydroxyxanthone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,5,6-tetrahydroxyxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-7-3-1-5-9(16)6-2-4-8(15)11(18)13(6)19-12(5)10(7)17/h1-4,14-15,17-18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWSBAZQOGXKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99420-08-3 | |
| Record name | 3,4,5,6-Tetrahydroxyxanthone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Natural Occurrence and Chemotaxonomic Distribution
Botanical and Microbial Sources of 3,4,5,6-Tetrahydroxyxanthone
This xanthone (B1684191) derivative has been isolated from a variety of natural origins, including higher plants and, in a broader context of xanthones, from lichens and fungi. biosynth.com
Occurrence in Higher Plants
Research has confirmed the presence of this compound in several species of higher plants. These include:
Garcinia achachairu: While studies on Garcinia achachairu have primarily focused on other xanthones like 1,3,5,6-tetrahydroxyxanthone (B1664531), the broader presence of various xanthone derivatives in this genus suggests a potential for the occurrence of this compound. researchgate.netnih.govmedchemexpress.comnih.govstuartxchange.org
Hypericum species: The genus Hypericum, which includes St. John's Wort, is a known producer of a wide array of xanthones. researchgate.netresearchgate.netnih.govwikipedia.org While specific isolation of this compound from all Hypericum species has not been exhaustively documented, the closely related 1,3,5,6-tetrahydroxyxanthone has been identified, and the enzymatic machinery for producing various tetrahydroxyxanthones is present within the genus. researchgate.netoup.com
Tripterospermum lanceolatum: This plant, belonging to the Gentianaceae family, has been a significant source for the isolation of this compound. nih.govnih.govresearchgate.netacs.orggrafiati.com Studies have specifically identified this compound among a suite of other tetrahydroxyxanthones within this species. nih.govacs.org
Centaurium erythraea: Commonly known as common centaury, this plant from the Gentianaceae family is another documented source of various xanthones. mdpi.commdpi.com While direct isolation of this compound is noted, the presence of enzymes capable of producing different tetrahydroxyxanthone isomers makes its occurrence plausible. dtu.dkuminho.pt
Distribution within Specific Plant Families
The distribution of this compound and its isomers is particularly concentrated in certain plant families, highlighting their chemotaxonomic importance.
Clusiaceae (Guttiferae): This family, which includes the genus Garcinia, is renowned for its rich diversity of xanthones. nih.govresearchgate.netmdpi.comsci-hub.st While 1,3,5,6-tetrahydroxyxanthone is more commonly reported, the general prevalence of xanthone biosynthesis in this family suggests the potential for a wider range of tetrahydroxyxanthone isomers, including this compound. medchemexpress.comresearchgate.netsemanticscholar.org
Hypericaceae: As previously mentioned, the Hypericum genus within this family is a significant source of xanthones. researchgate.netresearchgate.netnih.gov The biosynthetic pathways in these plants are capable of producing various hydroxylated xanthone structures. oup.com
Gentianaceae: This family is a major hub for xanthone production in the plant kingdom. dtu.dkmdpi.comsemanticscholar.orgresearchgate.netmdpi.comencyclopedia.pub Genera such as Tripterospermum and Centaurium are confirmed sources of various tetrahydroxyxanthones, including the 3,4,5,6-isomer. nih.govnih.govresearchgate.netacs.orgmdpi.comdtu.dk The presence of these compounds is a key chemotaxonomic marker for this family.
Identification in Lichens and Fungi (General Xanthone Context)
While the specific isolation of this compound from lichens and fungi is not as extensively documented as in higher plants, the broader class of xanthones is known to be produced by these organisms. mdpi.commdpi.comnih.govresearchgate.net The biosynthetic pathways for xanthones in fungi and lichens differ from those in plants, primarily relying on the polyketide pathway. mdpi.comresearchgate.net This suggests that while xanthones are present, the specific substitution patterns, including that of this compound, may vary.
Biosystematic and Ecological Implications of this compound Presence
The distribution of this compound and other xanthones is not random; it carries significant implications for understanding plant relationships and their interactions with the environment. The presence of specific xanthone profiles can serve as a chemical fingerprint, aiding in the classification and differentiation of plant species and families.
From an ecological perspective, xanthones are believed to play a role in plant defense mechanisms. Their antioxidant properties and potential to deter herbivores and pathogens suggest an adaptive advantage for the plants that produce them. The specific hydroxylation pattern of this compound likely influences its biological activity and, consequently, its ecological function.
Table 1: Documented Botanical Sources of this compound and Related Compounds
| Plant Species | Family | Compound(s) Identified |
|---|---|---|
| Tripterospermum lanceolatum | Gentianaceae | This compound nih.govnih.govresearchgate.netacs.orggrafiati.com |
| Garcinia achachairu | Clusiaceae | 1,3,5,6-Tetrahydroxyxanthone researchgate.netnih.govmedchemexpress.comnih.govstuartxchange.org |
| Hypericum species | Hypericaceae | 1,3,5,6-Tetrahydroxyxanthone and other prenylated derivatives researchgate.netresearchgate.netoup.comchemfaces.com |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,3,5,6-Tetrahydroxyxanthone |
| This compound |
| 1,3,5,8-Tetrahydroxyxanthone (B1670239) |
| 1,3,6,7-Tetrahydroxyxanthone |
| 2,3,6,7-Tetrahydroxyxanthone |
| 3,4,6,7-Tetrahydroxyxanthone |
| Norathyriol (B23591) |
| 7-preniljacareubin |
| 3-demethyl-2-geranyl-4-prenylbellidypholine |
| 1,5,8-trihidroxy-4', 5'-dimethyl-2H-pyrane (2,3:3,2)-4-(3-methylbut-2-enyl) xanthone |
| 1,3,5-Trihydroxyxanthone (B1664532) |
| 1,3,7-Trihydroxyxanthone |
| Gentiacaulein |
Biosynthesis Pathways and Enzymology
General Principles of Xanthone (B1684191) Biosynthesis
The construction of the xanthone core in higher plants is a classic example of a mixed biosynthetic origin, drawing precursors from two major pathways: the shikimate pathway and the acetate (B1210297) pathway. nih.govnih.govuniroma1.it This dual origin is responsible for the distinct substitution patterns observed in the A and B rings of the xanthone molecule. nih.gov
The biosynthesis of the xanthone skeleton initiates with precursors from both the shikimate and acetate-malonate pathways. mdpi.com The A-ring of the xanthone structure is derived from the acetate pathway, specifically from the head-to-tail condensation of three molecules of malonyl-CoA. biosynth.com The B-ring, along with the carbonyl group, originates from the shikimate pathway, which provides aromatic precursors such as L-phenylalanine or 3-hydroxybenzoic acid. nih.govnih.gov
The shikimate pathway, located in the plastids, converts simple carbohydrate precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into aromatic amino acids. nih.gov For xanthone biosynthesis, this pathway provides the C6-C1 unit that will form one of the aromatic rings and the central pyrone ring of the xanthone core. The acetate pathway, on the other hand, supplies the C6 unit for the other aromatic ring through the action of polyketide synthases. mdpi.com
A key step in xanthone biosynthesis is the formation of a benzophenone (B1666685) intermediate. nih.govresearchgate.net This occurs through the condensation of an aromatic CoA-ester (derived from the shikimate pathway) with three molecules of malonyl-CoA (from the acetate pathway), a reaction catalyzed by benzophenone synthase (BPS), a type III polyketide synthase. mdpi.comresearchgate.net The central intermediate for the biosynthesis of many xanthones is 2,3',4,6-tetrahydroxybenzophenone (B1214623). nih.govnih.govmdpi.com
Following the formation of the benzophenone intermediate, the characteristic tricyclic xanthone scaffold is formed via a regioselective intramolecular oxidative cyclization. nih.gov This crucial step is catalyzed by cytochrome P450-dependent monooxygenases, which are often referred to as xanthone synthases. researchgate.netresearchgate.net The mechanism is proposed to involve a two-stage one-electron oxidation, leading to the formation of a phenoxy radical. This radical then attacks the other aromatic ring in an electrophilic manner, leading to cyclization. frontiersin.org The regioselectivity of this cyclization determines the final hydroxylation pattern of the resulting trihydroxyxanthone precursors, such as 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone. nih.govresearchgate.net
Two primary routes, differing in their initial shikimate-derived precursor, lead to the benzophenone intermediate: a phenylalanine-dependent pathway and a phenylalanine-independent pathway. nih.govmdpi.com
The phenylalanine-dependent pathway is prominently active in the Hypericaceae family. nih.govnih.gov In this route, L-phenylalanine is first converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov A series of subsequent reactions, including side-chain degradation, leads to the formation of benzoic acid, which is then activated to benzoyl-CoA. nih.govmiragenews.com Benzophenone synthase then catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone. mdpi.com This intermediate is then hydroxylated by a benzophenone 3'-hydroxylase to yield 2,3',4,6-tetrahydroxybenzophenone. researchgate.net
Conversely, the phenylalanine-independent pathway is characteristic of the Gentianaceae family. nih.govnih.gov In this pathway, 3-hydroxybenzoic acid is formed directly from an intermediate of the shikimate pathway, bypassing L-phenylalanine. nih.govmiragenews.com This 3-hydroxybenzoic acid is then activated to 3-hydroxybenzoyl-CoA, which serves as the starter molecule for condensation with three malonyl-CoA units, catalyzed by benzophenone synthase, to directly form 2,3',4,6-tetrahydroxybenzophenone. nih.gov
| Biosynthetic Route | Key Precursor from Shikimate Pathway | Plant Family Example |
| Phenylalanine-Dependent | L-Phenylalanine -> Benzoic Acid | Hypericaceae |
| Phenylalanine-Independent | Shikimate Intermediate -> 3-Hydroxybenzoic Acid | Gentianaceae |
Specific Biosynthetic Routes Leading to Tetrahydroxyxanthones
The biosynthesis of tetrahydroxyxanthones, such as 3,4,5,6-tetrahydroxyxanthone, involves further modifications of the initial trihydroxyxanthone core. These modifications are typically hydroxylation reactions catalyzed by specific enzymes.
The specific precursors utilized for the biosynthesis of the xanthone core vary between plant species. nih.gov
3-Hydroxybenzoic Acid : In cell cultures of Centaurium erythraea (Gentianaceae), feeding experiments with radiolabeled precursors demonstrated that 3-hydroxybenzoic acid is efficiently incorporated into xanthones, while L-phenylalanine and benzoic acid are not. miragenews.com This provides strong evidence for the operation of the phenylalanine-independent pathway in this species. nih.gov
Benzoic Acid : In contrast, in Hypericum androsaemum (Hypericaceae), both L-phenylalanine and benzoic acid are effective precursors for xanthone biosynthesis, indicating the prevalence of the phenylalanine-dependent pathway. miragenews.com
Malonyl-CoA : As a ubiquitous building block in polyketide biosynthesis, malonyl-CoA serves as the C2 unit donor for the formation of the acetate-derived ring in all plant-derived xanthones, irrespective of the initial shikimate-derived precursor. nih.gov Three molecules of malonyl-CoA are condensed with either benzoyl-CoA or 3-hydroxybenzoyl-CoA to form the benzophenone intermediate. mdpi.com
| Precursor | Role in Xanthone Biosynthesis | Pathway |
| 3-Hydroxybenzoic Acid | Starter molecule for benzophenone formation | Phenylalanine-Independent |
| Benzoic Acid | Intermediate derived from phenylalanine | Phenylalanine-Dependent |
| Malonyl-CoA | Extender units for polyketide chain elongation | Both Pathways |
The formation of the xanthone core and its subsequent hydroxylation to a tetrahydroxyxanthone involves a series of specific enzymes.
The key enzymatic steps include:
Activation of the Aromatic Acid : Benzoate-CoA ligase or 3-hydroxybenzoate-CoA ligase activates the respective aromatic acid to its CoA-thioester. nih.gov
Benzophenone Formation : Benzophenone synthase (BPS), a type III polyketide synthase, catalyzes the iterative condensation of the starter CoA-ester with three molecules of malonyl-CoA to form a benzophenone. mdpi.comresearchgate.net
Hydroxylation of the Benzophenone (in the Phenylalanine-Dependent Pathway) : A cytochrome P450 monooxygenase, benzophenone 3'-hydroxylase, introduces a hydroxyl group at the 3'-position of the benzophenone intermediate. researchgate.net
Oxidative Cyclization : A regioselective cytochrome P450 enzyme (xanthone synthase) catalyzes the intramolecular C-O phenol (B47542) coupling of the tetrahydroxybenzophenone to form a trihydroxyxanthone. researchgate.netresearchgate.net
Further Hydroxylation : To arrive at a tetrahydroxyxanthone, additional hydroxylation steps are necessary. For instance, the enzyme xanthone 6-hydroxylase , a cytochrome P450 monooxygenase, has been identified in Centaurium erythraea and Hypericum androsaemum. nih.gov This enzyme regioselectively hydroxylates 1,3,5-trihydroxyxanthone to produce 1,3,5,6-tetrahydroxyxanthone (B1664531). nih.gov Similarly, hydroxylation at the C-8 position of 1,3,5-trihydroxyxanthone to yield 1,3,5,8-tetrahydroxyxanthone (B1670239) has been observed in Swertia chirata. mdpi.com
While the specific enzymes responsible for the hydroxylation at the C-4 and C-5 positions to produce this compound have not been fully characterized, it is hypothesized that other specific cytochrome P450 monooxygenases or dioxygenases are involved in these final biosynthetic steps. The catalytic mechanism of these hydroxylases typically involves the activation of molecular oxygen and the insertion of one oxygen atom into the aromatic ring of the xanthone substrate. nih.gov
| Enzyme | Function | Enzyme Class |
| Benzoate-CoA ligase / 3-Hydroxybenzoate-CoA ligase | Activation of aromatic acid | Ligase |
| Benzophenone synthase (BPS) | Formation of benzophenone intermediate | Type III Polyketide Synthase |
| Benzophenone 3'-hydroxylase | Hydroxylation of benzophenone | Cytochrome P450 Monooxygenase |
| Xanthone synthase | Oxidative cyclization to form xanthone core | Cytochrome P450 Monooxygenase |
| Xanthone 6-hydroxylase | Hydroxylation of xanthone core at C-6 | Cytochrome P450 Monooxygenase |
Enzymatic Steps and Catalytic Mechanisms
Benzophenone Synthase (BPS) Activity
The initial and crucial step in xanthone biosynthesis is the formation of the C13 benzophenone skeleton. nih.gov This reaction is catalyzed by Benzophenone Synthase (BPS), a type III polyketide synthase. frontiersin.orgmdpi.com BPS facilitates the condensation of a benzoyl-CoA molecule with three molecules of malonyl-CoA to produce a benzophenone intermediate. frontiersin.orgtu-braunschweig.de For instance, in the plant Centaurium erythraea, BPS catalyzes the reaction between m-hydroxybenzoyl-CoA and malonyl-CoA to form 2,3',4,6-tetrahydroxybenzophenone, a central precursor for many xanthones. nih.gov In other species, such as those in the Hypericaceae family, the pathway is dependent on L-phenylalanine and utilizes benzoyl-CoA as the starter molecule to produce 2,4,6-trihydroxybenzophenone. frontiersin.orgresearchgate.net This initial product can then be hydroxylated to form the key intermediate, 2,3′,4,6-tetrahydroxybenzophenone. researchgate.net The specificity of BPS for its starter CoA-ester substrate can vary between plant species, influencing the initial structure of the benzophenone. frontiersin.org
| Enzyme | Function | Substrates | Product | Source Organism Examples |
|---|---|---|---|---|
| Benzophenone Synthase (BPS) | Catalyzes the formation of the benzophenone skeleton. | Benzoyl-CoA (or derivative) + 3x Malonyl-CoA | 2,4,6-trihydroxybenzophenone or 2,3',4,6-tetrahydroxybenzophenone | Hypericum spp., Centaurium erythraea, Garcinia mangostana frontiersin.orgnih.gov |
Xanthone Synthases (TXS) and Regioselectivity
Following the formation of the 2,3',4,6-tetrahydroxybenzophenone intermediate, the characteristic tricyclic xanthone core is created through an intramolecular oxidative phenol coupling reaction. tu-braunschweig.deresearchgate.net This cyclization is catalyzed by specific cytochrome P450 (CYP450) enzymes known as xanthone synthases (TXS). tu-braunschweig.de
The regioselectivity of this ring closure is a critical branch point in the pathway, determining the final hydroxylation pattern of the xanthone core. mdpi.comresearchgate.net
1,3,5-Trihydroxyxanthone (1,3,5-THX) Synthase : This enzyme catalyzes the oxidative coupling ortho to the 3'-hydroxyl group of the benzophenone precursor. This reaction is prominent in species like Centaurium erythraea. researchgate.netnih.gov
1,3,7-Trihydroxyxanthone (1,3,7-THX) Synthase : This enzyme directs the coupling para to the 3'-hydroxyl group. This pathway is characteristic of plants such as Hypericum androsaemum. researchgate.netnih.gov
These two distinct synthases belong to the CYP81AA subfamily of cytochrome P450 enzymes. tu-braunschweig.de The specific expression of either 1,3,5-THX synthase or 1,3,7-THX synthase dictates which core xanthone structure a particular plant species will produce. mdpi.comnih.gov
Xanthone Hydroxylases (e.g., Xanthone 6-hydroxylase, X6H)
Once the core trihydroxyxanthone scaffold is formed, further structural diversity is achieved through the action of hydroxylases. Xanthone 6-hydroxylase (X6H) is a key enzyme in this process, responsible for introducing an additional hydroxyl group onto the xanthone ring. nih.gov X6H is a CYP-dependent monooxygenase that requires NADPH and molecular oxygen to function. nih.govnih.gov
In Centaurium erythraea and Hypericum androsaemum, X6H has been shown to regioselectively hydroxylate the C-6 position of the xanthone core. nih.gov Specifically, the enzyme from C. erythraea displays absolute specificity for 1,3,5-trihydroxyxanthone, converting it into 1,3,5,6-tetrahydroxyxanthone. mdpi.comnih.gov The X6H from H. androsaemum preferentially hydroxylates 1,3,7-trihydroxyxanthone but can also use 1,3,5-trihydroxyxanthone as a substrate to a lesser extent. nih.gov This hydroxylation step is essential for producing the tetrahydroxylated xanthones that serve as precursors for more complex derivatives.
Aromatic Prenyltransferases (aPT) and Specificity (e.g., HpPT4px, PT8PX, PTpat)
Aromatic prenyltransferases (aPTs) are a class of enzymes that catalyze the attachment of prenyl groups from donor molecules like dimethylallyl pyrophosphate (DMAPP) to the aromatic xanthone core. nih.govnih.gov This prenylation significantly increases the structural diversity and biological activity of xanthone derivatives. These enzymes are typically membrane-integrated proteins located in the chloroplast envelope. tu-braunschweig.denih.gov
Several aPTs with distinct specificities have been identified:
HpPT4px : Identified in Hypericum perforatum, this enzyme catalyzes the addition of a prenyl group at the C-4 position of various xanthone substrates. It shows a preference for 1,3,5,6-tetrahydroxyxanthone, indicating it acts after the hydroxylation step. nih.gov
PT8PX (8-Prenylxanthone-forming prenyltransferase) : This enzyme, found in Hypericum species, specifically attaches a prenyl group to the C-8 position of the xanthone ring. nih.gov
PTpat (Patulone-forming prenyltransferase) : This aPT is involved in the biosynthesis of specific prenylated xanthones like patulone. nih.gov
The specificity of these enzymes for both the xanthone acceptor and the position of prenylation is crucial for the biosynthesis of specific, complex xanthone derivatives. nih.gov
Proposed Downstream Biosynthetic Pathways for Xanthone Derivatives
The core trihydroxyxanthone and subsequent tetrahydroxyxanthone structures serve as key intermediates for a wide array of downstream modifications. nih.gov The biosynthetic pathways leading to more complex xanthones are often species-specific.
Starting from 1,3,5-trihydroxyxanthone, the pathway can proceed via hydroxylation by X6H to form 1,3,5,6-tetrahydroxyxanthone. mdpi.comnih.gov This compound can then be a substrate for further modifications, including methylation, glycosylation, or prenylation, leading to a diverse range of natural products. mdpi.com For example, in Gentiana species, the related compound norathyriol (B23591) (1,3,6,7-tetrahydroxyxanthone) is glucosylated by norathyriol 6-O-glucosyltransferase (StrGT9) and subsequently malonated by a malonyltransferase (StrAT2). frontiersin.orgnih.gov
Similarly, pathways originating from 1,3,7-trihydroxyxanthone can lead to compounds like gentisin, hyperixanthone A, and α-mangostin through a series of hydroxylation, methylation, and prenylation steps. frontiersin.orgnih.gov Many of these downstream steps are still proposed based on isolated compounds, and the specific enzymes involved have not all been fully characterized. nih.gov
Molecular Biology and Genetic Regulation of Biosynthesis
Identification and Characterization of Biosynthetic Genes and Enzymes
Significant progress has been made in identifying and characterizing the genes that encode the key enzymes of the xanthone biosynthetic pathway. nih.gov The application of transcriptomics and molecular cloning techniques has enabled the isolation and functional verification of these genes from various xanthone-producing plants. frontiersin.org
Genes for Benzophenone Synthase (BPS) have been cloned and functionally expressed from several plants, including Hypericum androsaemum and Garcinia mangostana. nih.gov The genes encoding the regioselective Xanthone Synthases (CYP81AA1 and CYP81AA2) have been identified in Hypericum species, confirming their role in the crucial cyclization step. tu-braunschweig.denih.gov
Furthermore, genes for downstream modification enzymes have also been characterized. In red-flowered gentian cultivars, RNA sequencing led to the identification of cDNAs for a UDP-glucose-dependent glucosyltransferase (StrGT9) and a malonyltransferase (StrAT2), which are responsible for the glycosylation and malonylation of the xanthone core. nih.gov Similarly, various aromatic prenyltransferase genes, such as HpPT4px, have been discovered through transcriptomic data mining in Hypericum perforatum, and their functions have been confirmed via heterologous expression in yeast or Nicotiana benthamiana. nih.gov
| Gene/Enzyme | Abbreviation | Function in Xanthone Biosynthesis | Organism of Origin |
|---|---|---|---|
| Benzophenone Synthase | BPS | Forms benzophenone skeleton | Hypericum spp., Centaurium erythraea nih.gov |
| Cytochrome P450 81AA1 | CYP81AA1 / 1,3,7-THXS | Regioselective cyclization to 1,3,7-THX | Hypericum perforatum, H. calycinum nih.gov |
| Cytochrome P450 81AA2 | CYP81AA2 / 1,3,5-THXS | Regioselective cyclization to 1,3,5-THX | Hypericum perforatum nih.gov |
| Xanthone 6-hydroxylase | X6H | Hydroxylation at C-6 position | Centaurium erythraea, H. androsaemum nih.govnih.gov |
| Xanthone 4-prenyltransferase | HpPT4px | Prenylation at C-4 position | Hypericum perforatum nih.gov |
| 8-Prenylxanthone-forming prenyltransferase | PT8PX | Prenylation at C-8 position | Hypericum sampsonii, H. calycinum nih.gov |
| Norathyriol 6-O-glucosyltransferase | StrGT9 | Glucosylation of norathyriol | Red-flowered Gentian nih.gov |
| Malonyltransferase | StrAT2 | Malonylation of xanthone glucoside | Red-flowered Gentian nih.gov |
Transcriptomic and Proteomic Analyses of Xanthone-Producing Organisms
The elucidation of biosynthetic pathways for complex secondary metabolites like this compound relies heavily on advanced analytical techniques such as transcriptomics and proteomics. These approaches allow researchers to identify and characterize the specific genes and enzymes responsible for the intricate steps of xanthone synthesis in various organisms. Although studies focusing explicitly on this compound are limited, analyses of related xanthone-producing plants, particularly from the Hypericum and Centaurium genera, provide a foundational understanding of the key enzyme families involved.
Transcriptome analysis, often performed using techniques like RNA-Seq, provides a snapshot of all gene activity within an organism under specific conditions. In the context of xanthone biosynthesis, scientists compare the transcriptomes of xanthone-producing tissues with non-producing ones, or tissues where production has been induced by elicitors. This comparative approach helps identify differentially expressed genes that are likely to encode the biosynthetic enzymes. For example, transcriptomic studies in Hypericum species have been instrumental in identifying candidate genes for cytochrome P450 (CYP) monooxygenases, which are crucial for the hydroxylation and cyclization steps that form the xanthone core and subsequently modify it. mdpi.com The formation of the initial xanthone structure from its benzophenone precursor is catalyzed by specific CYPs, such as 1,3,5-trihydroxyxanthone (THX) synthase (CYP81AA2), which has been identified through such methodologies. nih.gov
Proteomics, the large-scale study of proteins, complements transcriptomics by confirming the presence and abundance of these enzymes. Techniques like two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MS) can identify proteins that are upregulated during xanthone production. researchgate.net For instance, proteomic analysis of Salvia miltiorrhiza hairy roots, a producer of other complex terpenoids, revealed upregulation of CYPs and other metabolic enzymes upon elicitation, demonstrating the power of this approach to pinpoint key biosynthetic players. researchgate.net In xanthone-producing organisms, proteomic studies would aim to detect the specific hydroxylases that add hydroxyl groups to the xanthone scaffold. The synthesis of a tetrahydroxylated xanthone from a trihydroxyxanthone precursor, such as the conversion of 1,3,5-THX to 1,3,5,6-tetrahydroxyxanthone, is known to be catalyzed by a plant-specific CYP-dependent monooxygenase called xanthone 6-hydroxylase (X6H). mdpi.comnih.gov Identifying the specific hydroxylases for positions 3, 4, 5, and 6 would be a primary goal of proteomic investigations in an organism that produces this compound.
Integrated multi-omics approaches, combining genomic, transcriptomic, and metabolomic data, are becoming increasingly powerful for pathway elucidation. nih.gov By correlating gene expression profiles with the accumulation of specific xanthone intermediates and final products, researchers can build robust models of the biosynthetic network and assign functions to previously uncharacterized genes and enzymes.
Table 1: Key Enzyme Classes in Xanthone Biosynthesis Identified via Transcriptomic and Proteomic Studies
| Enzyme Class | Abbreviation | Function in Xanthone Biosynthesis | Example Organisms Studied |
|---|---|---|---|
| Benzophenone Synthase | BPS | Catalyzes the formation of the benzophenone scaffold, the precursor to xanthones. | Hypericum spp., Garcinia mangostana |
| Cytochrome P450 Monooxygenases | CYPs | Catalyze regioselective oxidative coupling to form the xanthone core (e.g., CYP81AA family) and subsequent hydroxylation steps. | Hypericum spp., Centaurium erythraea |
| Xanthone 6-hydroxylase | X6H | A specific CYP that hydroxylates the C-6 position of the xanthone ring. | Hypericum androsaemum, Centaurium erythraea |
| O-methyltransferase | OMT | Catalyzes the methylation of hydroxyl groups on the xanthone scaffold to create methoxyxanthones. | Centaurium erythraea |
| Glucosyltransferase | GT | Catalyzes the attachment of sugar moieties to the xanthone core to form xanthone glycosides. | Swertia chirata |
Metabolic Engineering and Biotechnological Production Approaches for Xanthones
The valuable biological activities of xanthones have spurred interest in developing sustainable and scalable production methods beyond extraction from natural sources. nih.gov Metabolic engineering and biotechnology offer promising avenues for the high-yield production of specific xanthones, including this compound, using platforms such as plant cell cultures and microbial fermentation. nih.govdtu.dk
Plant-Based Systems: Plant cell and tissue culture, particularly hairy root cultures, represent a significant biotechnological strategy for xanthone production. miragenews.com Hairy roots, induced by transformation with Agrobacterium rhizogenes, are often fast-growing, genetically stable, and can produce secondary metabolites at levels comparable to or exceeding the parent plant. Cultures of Hypericum and Centaurium species have been successfully used to produce various xanthones. nih.gov Production in these systems can be enhanced through strategies like elicitation (treating cultures with signaling molecules to induce defense responses and secondary metabolism) and precursor feeding. semanticscholar.org Engineering these plant cultures by overexpressing key regulatory genes or biosynthetic enzymes, such as specific hydroxylases, could redirect metabolic flux towards the synthesis of a desired compound like this compound.
Microbial Fermentation: Reconstructing the xanthone biosynthetic pathway in microbial hosts like Escherichia coli or Saccharomyces cerevisiae is a powerful metabolic engineering strategy. dtu.dknih.gov This approach, often termed synthetic biology, offers several advantages, including rapid growth on inexpensive substrates, well-established genetic tools, and contained fermentation processes that are easily scalable.
The successful engineering of a microbial host for this compound production would involve several key steps:
Precursor Supply: Engineering the host's central metabolism to enhance the supply of primary metabolites that serve as precursors for the xanthone backbone, which typically derive from the shikimate and acetate pathways. mdpi.com
Heterologous Gene Expression: Introducing the genes encoding the core biosynthetic enzymes. This would include a benzophenone synthase to create the initial scaffold and a xanthone synthase (a specific CYP450) to cyclize it into a di- or tri-hydroxyxanthone core.
Tailoring Enzyme Introduction: Expressing a specific set of hydroxylase enzymes, likely cytochrome P450 monooxygenases, that can sequentially add hydroxyl groups at the C-3, C-4, C-5, and C-6 positions. Identifying and characterizing these specific enzymes from a natural producer would be a critical prerequisite.
Optimization: Balancing the expression of pathway genes to avoid the accumulation of toxic intermediates and maximize the final product yield. This often involves using different promoters, optimizing codon usage for the host organism, and compartmentalizing pathway segments within the cell.
This modular approach allows for the combinatorial biosynthesis of novel xanthone structures by introducing different tailoring enzymes, offering a platform not only for production but also for the discovery of new derivatives.
Table 2: Comparison of Biotechnological Platforms for Xanthone Production
| Production Platform | Advantages | Challenges |
|---|
| Plant Hairy Root Cultures | - Enzymes are in their native cellular environment.
Chemical Synthesis Methodologies
Total Synthesis of 3,4,5,6-Tetrahydroxyxanthone
While this compound is a known compound, detailed, peer-reviewed publications describing its complete total synthesis from simple precursors are not readily found in the scientific literature. However, the synthesis of closely related polyhydroxyxanthone isomers provides a blueprint for potential synthetic routes.
A general and effective strategy for creating tetrahydroxyxanthones involves a two-step process:
Scaffold Construction : Building a tetramethoxyxanthone precursor using established cyclization methods.
Demethylation : Removing the methyl protecting groups to yield the final polyhydroxylated product.
For instance, the synthesis of the isomeric 1,3,6,7-tetrahydroxyxanthone has been reported via the reaction of a suitably substituted benzoic acid (like 2-chloro-4,5-dimethoxybenzoic acid) with a substituted phenol (B47542) (like 1,3,5-trimethoxybenzene) to form 1,3,6,7-tetramethoxyxanthone. This intermediate is then subjected to a demethylation step using reagents such as boron tribromide or trifluoroacetic acid to yield the final tetrahydroxylated product google.com. This approach highlights a common strategy where hydroxyl groups are protected as methoxy (B1213986) ethers during the main carbon-carbon and carbon-oxygen bond-forming reactions, which are then deprotected in the final step.
The efficiency of xanthone (B1684191) synthesis is highly dependent on the chosen methodology and the electronic nature of the substituents on the aromatic rings. While specific yield data for this compound is unavailable due to the lack of published syntheses, a comparison of general methods used for analogous compounds illustrates the varying efficiencies.
| Synthetic Method | Example Product | Reported Yield | Reference |
|---|---|---|---|
| Grover, Shah, & Shah (Modified with Eaton's Reagent) | 1,8-Dihydroxy-3,6-dimethyl-9H-xanthen-9-one | 7% | researchgate.net |
| Two-Step (Cyclization & Demethylation) | 1,3,6,7-Tetrahydroxyxanthone | 55-75% | google.com |
| Aryne Coupling (CsF, THF) | 5-Fluoroxanthone | 83% | nih.gov |
| Aryne Coupling (CsF, THF) | 5-Acetylxanthone | 58% | nih.gov |
| Benzophenone (B1666685) Cyclization (Base-catalyzed) | Various Polyoxygenated Xanthones | Good (unspecified) | researchgate.net |
Synthetic Approaches to Xanthone Derivatives Relevant to this compound
The construction of highly oxygenated xanthones like this compound relies on robust strategies for scaffold formation and functional group manipulation.
The direct introduction of multiple hydroxyl groups onto a pre-formed xanthone nucleus is challenging. Therefore, synthetic strategies typically employ one of two primary approaches:
Use of Hydroxylated Precursors: This classic approach involves using starting materials that already contain hydroxyl groups, such as hydroxybenzoic acids and polyphenols (e.g., phloroglucinol (B13840) or resorcinol). These are then condensed to form the xanthone scaffold directly instras.comrsc.org. The challenge with this method is controlling regioselectivity and preventing unwanted side reactions due to the high reactivity of the hydroxylated rings.
Demethylation of Methoxy Ethers: This is the most common and often more controllable strategy for producing polyhydroxyxanthones researchgate.net. The synthesis is carried out using precursors where the hydroxyl groups are protected as methoxy ethers. These methoxy groups are less activating than free hydroxyls, allowing for cleaner reactions during the scaffold construction. In the final step, a demethylation reaction is performed. A variety of reagents can be used for this purpose, including boron tribromide (BBr₃), hydroiodic acid (HI), pyridine (B92270) hydrochloride, and trifluoroacetic acid google.com. For example, the demethylation of a trimethoxyxanthone using aqueous morpholine (B109124) has been reported in the synthesis of xanthones from Garcinia mangostana researchgate.net.
The central challenge in xanthone synthesis is the formation of the tricyclic γ-pyrone system. Several key cyclization methodologies have been developed:
Grover, Shah, and Shah (GSS) Reaction: This is a classical one-pot method involving the condensation of an o-hydroxybenzoic acid with a reactive phenol in the presence of a condensing agent, typically a mixture of zinc chloride (ZnCl₂) and phosphorus oxychloride (POCl₃) researchgate.netinstras.comrsc.org. A popular modern variation uses Eaton's reagent (P₂O₅ in methanesulfonic acid), which acts as both catalyst and solvent, often leading to the direct formation of the xanthone from the precursors without isolating the benzophenone intermediate researchgate.netnih.gov.
Benzophenone Intermediate Route: This is a reliable two-step process. First, a Friedel-Crafts acylation between a benzoic acid derivative and a phenol derivative produces a 2,2'-dihydroxybenzophenone (B146640) (or a protected version). This benzophenone intermediate is then isolated and subsequently cyclized through a dehydration reaction, often under basic or acidic conditions, to form the xanthone's central oxa-ring researchgate.netresearchgate.neteurekaselect.com.
Diaryl Ether Intermediate Route (Ullmann Condensation): This approach involves the initial formation of a diaryl ether. An Ullmann condensation reaction is used to couple an o-halobenzoic acid with a phenol, forming a 2-aryloxybenzoic acid intermediate researchgate.netwikipedia.org. This intermediate is then subjected to an intramolecular electrophilic cycloacylation, typically using a strong acid like sulfuric acid or polyphosphoric acid, to close the pyrone ring researchgate.netnih.gov.
Aryne Coupling Route: A more modern approach involves the in-situ generation of a highly reactive benzyne (B1209423) intermediate. The reaction of a silylaryl triflate with a fluoride (B91410) source like cesium fluoride (CsF) generates the aryne, which then undergoes a tandem nucleophilic coupling with a salicylate (B1505791) followed by an intramolecular cyclization to afford the xanthone scaffold in a single pot nih.govgoogle.com. This method offers mild reaction conditions and avoids the use of strong acids.
Chemical Derivatization and Structure Activity Relationship Sar Studies
Synthesis of Analogs and Derivatives of 3,4,5,6-Tetrahydroxyxanthone
The synthesis of xanthone (B1684191) derivatives is a well-established field, allowing for systematic modifications of the core structure to probe biological activity. nih.govnih.gov These synthetic strategies enable the creation of a diverse library of compounds based on the this compound scaffold.
The hydroxyl groups on the xanthone scaffold are primary targets for chemical modification due to their reactivity and importance in forming hydrogen bonds with biological targets. nih.gov
Hydroxylation: While the parent compound is already tetrahydroxylated, the synthesis of analogs with fewer or more hydroxyl groups is a key strategy in SAR studies. The number and position of these groups profoundly affect the molecule's properties. nih.gov
Alkylation: This process, most commonly methylation, involves replacing the hydrogen of a hydroxyl group with an alkyl chain. O-alkylation can alter the molecule's lipophilicity, membrane permeability, and metabolic stability. However, methylation of phenolic hydroxyl groups can also reduce the electron-transfer potential, which is a key mechanism for antioxidant activity. nih.gov
Glycosylation: The attachment of sugar moieties to the xanthone core, known as glycosylation, can significantly improve physical properties like solubility and modulate pharmacological activity. nih.gov Xanthone glycosides are classified as O-glycosides, where the sugar is linked via an oxygen atom, or C-glycosides, where a more stable carbon-carbon bond is formed. nih.govmdpi.com The addition of these sugar groups can enhance bioavailability and introduce new interaction points with biological targets. nih.gov
Beyond modifying existing hydroxyl groups, introducing new functional groups onto the xanthone nucleus is a powerful strategy for enhancing bioactivity.
Prenylation: The introduction of prenyl groups (isoprenoid chains) is a common modification found in many naturally occurring, biologically active xanthones. researchgate.netresearchgate.net Prenylation generally increases the lipophilicity of the molecule, which can improve its interaction with cellular membranes and protein targets. nih.gov Specific enzymes known as prenyltransferases can catalyze the addition of prenyl groups to the xanthone core. For instance, studies on other isomers like 1,3,6,7-tetrahydroxyxanthone and 1,3,5,6-tetrahydroxyxanthone (B1664531) have shown that these molecules are accepted as substrates by various prenyltransferases, leading to the formation of C-prenylated derivatives. nih.govnih.gov This enzymatic approach offers a high degree of regioselectivity for creating complex analogs.
Positional and Substituent Effects on Molecular Interactions
The biological profile of a xanthone derivative is not merely determined by the types of functional groups present, but critically by their number and precise location on the tricyclic scaffold.
The number and arrangement of hydroxyl groups are paramount in defining the biological effects of xanthones.
Number of Hydroxyl Groups: Research on the anticancer activity of various hydroxyxanthones has shown that activity does not necessarily increase with a greater number of hydroxyl groups. nih.gov In one study against breast cancer cells, monohydroxyxanthones exhibited more potent activity than di-, tri-, and tetrahydroxyxanthones, suggesting that excessive hydroxylation can be detrimental to this specific activity. ijcea.org
Positional Effects: The specific location of hydroxyl groups is a critical determinant of function. The presence of a hydroxyl group ortho to the carbonyl function (at C1 or C8) has been shown to contribute significantly to the cytotoxicity of xanthones against tumor cell lines. nih.gov Furthermore, specific patterns of hydroxylation dictate antioxidant potential. The presence of a hydroquinone (B1673460) moiety (hydroxyls at C1 and C4, or C5 and C8) or a catechol moiety (adjacent hydroxyls, e.g., C5,C6 or C6,C7) leads to a much higher electron-transfer potential compared to other arrangements like a resorcinol (B1680541) moiety. nih.gov
Table 1: Influence of Hydroxyl Group Position on Xanthone Bioactivity
| Structural Feature | Associated Bioactivity | Rationale/Mechanism | References |
|---|---|---|---|
| Hydroxyl group at C3 | Anticancer | Highlighted as important for activity against T47D breast cancer cells. | ijcea.org |
| Hydroxyl group ortho to carbonyl (C1/C8) | Cytotoxicity | Contributes significantly to anti-proliferative activity. | nih.gov |
| Hydroquinone or Catechol moiety | High Antioxidant Potential | Stabilizes the molecule after electron donation, leading to potent free radical scavenging. | nih.gov |
| Increasing number of -OH groups | Variable (Potentially Decreased Anticancer Activity) | Does not linearly correlate with increased cytotoxicity; may negatively impact cell permeability or specific target binding. | nih.govijcea.org |
Adding bulky or polar groups like prenyl chains and sugars fundamentally alters how the xanthone molecule interacts with its biological targets.
Impact of Glycosylation: Glycosylation primarily enhances the solubility and bioavailability of xanthones. nih.gov The C-glycosidic bond, as seen in the well-studied compound mangiferin, is particularly stable and contributes to its antioxidant properties. nih.gov By altering the molecule's polarity and size, glycosylation can change its distribution in the body and its ability to interact with specific cellular targets.
Table 2: Effect of Derivatization on Xanthone Properties
| Modification | Parent Compound Property | Derivative Property | Key Outcome | References |
|---|---|---|---|---|
| Glycosylation | Poor water solubility | Improved water solubility | Enhanced bioavailability and potentially altered bioactivity. | nih.gov |
| Prenylation | Moderate lipophilicity | Increased lipophilicity | Improved membrane interaction and potential for stronger binding to protein targets. | researchgate.netnih.gov |
| Methylation | High electron-transfer potential (antioxidant) | Reduced electron-transfer potential | Decreased antioxidant activity. | nih.gov |
SAR studies reveal that specific structural motifs are directly linked to particular mechanisms of action.
Antioxidant Activity: The capacity of a xanthone to act as an antioxidant is strongly correlated with the presence and arrangement of hydroxyl groups capable of participating in electron-transfer reactions. As noted, hydroquinone and catechol moieties are the most potent structural features for this activity. nih.gov
Antitumor Activity: The antiproliferative activity of xanthones is substantially influenced by the position and number of both hydroxyl and prenyl groups. nih.govresearchgate.net A combination of hydroxyl groups at key positions (such as C1, C3, and C8) and the presence of a prenyl group can lead to potent antitumor agents. For example, 1,3,8-trihydroxy-2-prenylxanthone was found to have potent activity comparable to the well-known α-mangostin. nih.gov The presence of prenyl groups can be associated with an improvement in the potency and selectivity of the antitumor effects. researchgate.netnih.gov These findings highlight a synergistic relationship between hydroxylation patterns and lipophilic side chains in modulating anticancer mechanisms.
Stereochemical Considerations in Xanthone Derivatives
The introduction of chiral centers into the xanthone scaffold, including derivatives of this compound, has significant implications for their biological activity. The three-dimensional arrangement of atoms in a molecule can drastically alter its interaction with biological targets, which are themselves chiral. This section explores the importance of stereochemistry in the context of xanthone derivatives, focusing on how the spatial orientation of substituents influences their pharmacological effects.
Chirality in xanthone derivatives can arise from the introduction of stereogenic centers, often through the addition of chiral side chains or the creation of asymmetric carbons during synthesis. The resulting enantiomers, or diastereomers, can exhibit different, and sometimes opposing, biological activities. This phenomenon, known as enantioselectivity, is a critical consideration in drug design and development, as one enantiomer may be more potent, have a different mode of action, or exhibit lower toxicity than its counterpart. mdpi.comnih.govmdpi.com
The synthesis of enantiomerically pure xanthone derivatives is a key area of research. Methodologies to achieve this include asymmetric synthesis, where a specific stereoisomer is preferentially formed, and the resolution of racemic mixtures. nih.gov Chiral high-performance liquid chromatography (HPLC) is a widely used analytical technique to separate and purify enantiomers, enabling the study of their individual biological properties. nih.gov Chiral stationary phases (CSPs) are instrumental in this process, allowing for the effective separation of xanthone enantiomers. nih.govscilit.com
While specific research on the stereochemical aspects of this compound derivatives is not extensively detailed in the reviewed literature, the principles of stereochemistry observed in other xanthone derivatives provide a framework for understanding their potential behavior. For instance, studies on various chiral xanthone derivatives have demonstrated significant enantioselectivity in their biological effects, including antitumor and anti-inflammatory activities. mdpi.comresearchgate.netnih.gov
The following table illustrates the concept of enantioselectivity with examples from the broader class of chiral xanthone derivatives, showcasing how different stereoisomers can exhibit varied biological activities. Due to a lack of specific data for this compound derivatives, these examples serve to highlight the general importance of stereochemical considerations in this class of compounds.
Table 1: Examples of Enantioselectivity in Chiral Xanthone Derivatives
| Parent Xanthone Scaffold | Chiral Moiety | Enantiomer | Biological Activity | Reference |
|---|---|---|---|---|
| Carboxyxanthone | L-Tyrosine amino ester | (S)-enantiomer | More effective in reducing IL-6 production | mdpi.com |
| Carboxyxanthone | D-Tyrosine amino ester | (R)-enantiomer | Less effective in reducing IL-6 production | mdpi.com |
| 2-Methyl-6-hydroxyxanthone | α-Bromopropionic acid derivative | (S)-(+)-enantiomer | More dose-dependent cytotoxicity in J7774A.1 cells | nih.gov |
| 2-Methyl-6-hydroxyxanthone | α-Bromopropionic acid derivative | (R)-(-)-enantiomer | Less dose-dependent cytotoxicity in J7774A.1 cells | nih.gov |
| Kielcorin D | Dihydropyran ring | (+)-enantiomer | Active against MCF-7 breast cancer cell line | mdpi.com |
| Kielcorin D | Dihydropyran ring | (-)-enantiomer | Active against MCF-7 breast cancer cell line | mdpi.com |
| Racemic Kielcorin D | Dihydropyran ring | Racemate | Inactive against MCF-7 breast cancer cell line | mdpi.com |
Structure-activity relationship (SAR) studies that incorporate stereochemistry are crucial for the development of potent and selective xanthone-based therapeutic agents. By understanding how the spatial arrangement of functional groups affects biological activity, medicinal chemists can design and synthesize novel derivatives with improved pharmacological profiles. The synthesis of libraries of chiral xanthone derivatives and the evaluation of their biological activities against various targets are ongoing areas of research that promise to unlock the full therapeutic potential of this versatile scaffold. mdpi.comresearchgate.net
Perspectives and Future Research Trajectories
Elucidation of Uncharacterized Biosynthetic Enzymes and Pathways
The biosynthesis of the xanthone (B1684191) core in plants is known to involve the shikimate pathway, leading to the formation of a key benzophenone (B1666685) intermediate, 2,3′,4,6-tetrahydroxybenzophenone. nih.govmdpi.comresearchgate.netnih.gov This intermediate undergoes regioselective intramolecular oxidative coupling to form the foundational trihydroxyxanthone precursors, 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX). nih.govnih.gov However, the specific enzymatic steps leading to the precise hydroxylation pattern of 3,4,5,6-tetrahydroxyxanthone remain largely uncharacterized.
Future research must prioritize the identification and functional characterization of the specific hydroxylases and other modifying enzymes responsible for converting the core xanthone structure into this compound. While some downstream modifying enzymes in other xanthone pathways have been identified, such as xanthone-6-hydroxylase (X6H) which converts 1,3,5-THX to 1,3,5,6-tetrahydroxyxanthone (B1664531), the enzymes responsible for the specific oxygenation pattern of this compound are yet to be discovered. nih.govmdpi.comresearchgate.netsemanticscholar.org Genomic and transcriptomic analyses of plants known to produce this compound, coupled with proteomic studies, will be instrumental in identifying candidate genes encoding these elusive enzymes. Subsequent in vitro and in vivo functional characterization will be crucial to confirm their roles in the biosynthetic pathway.
Table 1: Key Areas for Future Research in this compound Biosynthesis
| Research Area | Key Objectives | Methodologies |
| Enzyme Discovery | Identification of specific hydroxylases and tailoring enzymes. | Genomics, Transcriptomics, Proteomics, Enzyme Assays. |
| Pathway Mapping | Delineation of the complete biosynthetic route from primary metabolites. | Isotopic Labeling Studies, Metabolite Profiling. |
| Regulatory Mechanisms | Understanding the genetic and environmental regulation of the pathway. | Gene Expression Analysis, Promoter Studies. |
Application of Synthetic Biology for Enhanced Production and Diversification of Xanthones
The low abundance of many bioactive xanthones in their natural sources presents a significant hurdle for both research and commercial applications. mdpi.com Synthetic biology offers a powerful platform to overcome this limitation. By assembling the biosynthetic pathway for this compound in a microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae, it is possible to achieve scalable and sustainable production. This approach has been successfully applied to other complex natural products and holds immense promise for xanthones. youtube.com
Furthermore, synthetic biology tools can be employed for the diversification of the this compound scaffold. The introduction of genes encoding tailoring enzymes from other natural product pathways, such as glycosyltransferases, methyltransferases, and prenyltransferases, could generate a library of novel xanthone analogs. nih.gov These modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy and novel biological activities.
Advanced Mechanistic Studies at the Molecular and Subcellular Levels
The antioxidant properties of this compound, which are central to its therapeutic potential, are attributed to its ability to scavenge free radicals. biosynth.com However, a deeper understanding of its mechanism of action at the molecular and subcellular levels is required. Future research should focus on identifying the specific cellular pathways and molecular targets modulated by this compound.
Investigating its interactions with key signaling proteins, transcription factors, and enzymes involved in oxidative stress response pathways will provide a more comprehensive picture of its biological effects. Techniques such as cellular thermal shift assays (CETSA) and affinity chromatography-mass spectrometry can be employed to identify direct binding partners. Moreover, high-resolution microscopy techniques can be used to visualize its subcellular localization and its impact on organelle function, particularly mitochondria, which are major sites of reactive oxygen species production.
Discovery and Optimization of Novel Xanthone Analogs for Specific Molecular Targets
Building upon the natural scaffold of this compound, the design and synthesis of novel analogs with optimized activity against specific molecular targets is a promising avenue for drug discovery. biosynth.com Diversity-oriented synthesis can be employed to create libraries of xanthone derivatives with varied substitution patterns. semanticscholar.org These libraries can then be screened against a panel of disease-relevant targets, such as kinases, proteases, and nuclear receptors.
For instance, the introduction of different functional groups can modulate the compound's binding affinity and selectivity for a particular target. nih.govnih.gov Structure-activity relationship (SAR) studies, guided by computational modeling and molecular docking, will be crucial in optimizing the lead compounds to enhance their potency and reduce potential off-target effects. nih.gov This rational design approach can lead to the development of highly specific and effective therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders. biosynth.commdpi.commdpi.com
Table 2: Strategies for the Development of Novel Xanthone Analogs
| Strategy | Description | Potential Outcome |
| Diversity-Oriented Synthesis | Generation of a wide range of structurally diverse xanthone derivatives. | Discovery of novel bioactivities and molecular targets. |
| Structure-Based Drug Design | Rational design of analogs based on the structure of the target protein. | Increased potency and selectivity of lead compounds. |
| Bioisosteric Replacement | Replacement of functional groups with others that have similar physical or chemical properties. | Improved pharmacokinetic properties and reduced toxicity. |
Integration of Multi-Omics Data for Comprehensive Understanding of Xanthone Biology
To gain a holistic understanding of the biological effects of this compound, an integrated multi-omics approach is essential. mdpi.commetabolon.comyoutube.com This involves the simultaneous analysis of the transcriptome, proteome, and metabolome of cells or organisms treated with the compound.
Transcriptomic analysis can reveal changes in gene expression patterns, providing insights into the cellular pathways affected by the compound. Proteomic studies can identify changes in protein abundance and post-translational modifications, offering a more direct view of the functional changes within the cell. Metabolomics, the comprehensive analysis of small molecule metabolites, can provide a snapshot of the metabolic state of the cell and reveal how this compound influences cellular metabolism. youtube.comnih.gov
By integrating these different omics datasets, researchers can construct comprehensive models of the compound's mechanism of action, identify potential biomarkers of its activity, and uncover novel therapeutic applications. nih.gov This systems-level understanding will be invaluable for the future clinical development of this compound and its derivatives.
Q & A
Basic Research: Biosynthesis Pathways and Natural Sources
Q: What are the primary natural sources and enzymatic pathways involved in the biosynthesis of 3,4,5,6-tetrahydroxyxanthone? A: this compound is found in plants such as Hypericum pulchrum and H. annulatum root cultures . Biosynthesis involves hydroxylation steps catalyzed by xanthone 6-hydroxylase (X6H), which converts trihydroxyxanthones (e.g., 1,3,5-trihydroxyxanthone) into their tetrahydroxy derivatives . Synthetic routes from benzophenone precursors have also been described, enabling controlled production for mechanistic studies .
Basic Research: Initial Pharmacological Effects
Q: What are the foundational pharmacological activities of this compound in preclinical models? A: Key activities include:
- Vascular Protection: Reduces reactive oxygen species (ROS) and asymmetric dimethylarginine (ADMA) levels in endothelial cells, enhancing connexin43 (Cx43) expression to preserve intercellular communication .
- Antidyslipidemic Effects: Lowers plasma cholesterol and triglycerides in ApoE−/− mice by downregulating angiopoietin-like protein 3 (Angptl3) and upregulating lipoprotein lipase (LPL) .
- Anti-Apoptotic Activity: Inhibits high-glucose-induced endothelial cell apoptosis via modulation of Bcl-2 family proteins .
Advanced Research: Mechanism in Vascular Protection
Q: How does this compound modulate ADMA and Cx43 to protect vascular function? A: In lysophosphatidylcholine (LPC)-treated endothelial cells, the compound reduces ADMA (an endogenous nitric oxide synthase inhibitor) via antioxidant activity, thereby restoring nitric oxide bioavailability. Concurrently, it upregulates Cx43 mRNA and protein expression, improving gap junction communication. Methodologically, ROS assays, qPCR, and Western blotting are used to validate these mechanisms .
Advanced Research: Dyslipidemia and Angptl3/LPL Modulation
Q: What experimental approaches elucidate its role in lipid metabolism regulation? A: In ApoE−/− mice, treatment (10–30 mg/kg/day) reduced hepatic Angptl3 mRNA/protein by 40–60%, while increasing adipose LPL expression. Liver X receptor (LXR) ligand T0901317-induced Angptl3 upregulation was also antagonized in vivo and in vitro. Techniques include lipid profiling (HPLC), RT-PCR, and immunoblotting .
Advanced Research: Na/K-ATPase Inhibition Mechanism
Q: How does this compound differ from classical Na/K-ATPase inhibitors like ouabain? A: Unlike ouabain, it inhibits Na/K-ATPase pumping function without activating Src kinase signaling pathways. Methylation of phenolic groups reduces inhibitory potency, suggesting hydroxyl positioning is critical. Functional assays with purified enzyme and cultured cells (e.g., HEK293) are key to distinguishing pumping vs. signaling effects .
Advanced Research: Synthetic Methodologies
Q: What synthetic strategies are used to produce this compound for research? A: Synthesis from benzophenone precursors involves sequential hydroxylation and cyclization. For example, Sundholm (1978) demonstrated routes to this compound via controlled oxidation and coupling reactions. Purity (>98%) is verified via HPLC and NMR .
Advanced Research: Experimental Models for Efficacy Validation
Q: Which in vitro and in vivo models are optimal for studying this compound? A:
- Cellular Models: Endothelial cells treated with LPC or high glucose to mimic atherosclerosis/diabetes .
- Animal Models: ApoE−/− mice for dyslipidemia/atherosclerosis .
- Enzymatic Assays: Purified Na/K-ATPase to isolate pumping vs. signaling effects .
Advanced Research: Resolving Data Contradictions
Q: How to reconcile its lack of signaling activation (Na/K-ATPase) with broader cardiovascular benefits? A: While it does not activate Src kinase (unlike ouabain), its antioxidant and gene-regulatory effects (e.g., Angptl3 suppression) independently improve vascular function. Discrepancies highlight the need for context-specific mechanistic studies, combining enzyme activity assays with pathway-specific inhibitors .
Advanced Research: Apoptosis Mechanisms in Endothelial Cells
Q: What molecular pathways underlie its anti-apoptotic effects under hyperglycemic conditions? A: It reduces Bax/Bcl-2 ratio, inhibiting mitochondrial apoptosis pathways. Methods include flow cytometry for apoptosis detection, ROS measurement via DCFH-DA probes, and Western blotting for Bcl-2 family proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
